molecular formula C21H23ClN4O3 B11067282 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol

Cat. No.: B11067282
M. Wt: 414.9 g/mol
InChI Key: RAOMHBLTGSABBM-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with the replacement of the chlorine atom.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Chlorophenyl)piperazino]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol is unique due to the presence of both the piperazine and oxadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C21H23ClN4O3/c22-17-4-2-5-18(12-17)26-9-7-25(8-10-26)13-19(27)14-28-20-6-1-3-16(11-20)21-24-23-15-29-21/h1-6,11-12,15,19,27H,7-10,13-14H2

InChI Key

RAOMHBLTGSABBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC(=C2)C3=NN=CO3)O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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